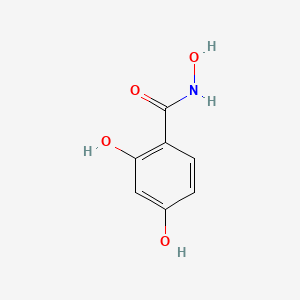
6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one
Vue d'ensemble
Description
6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is a compound with the CAS Number: 35556-81-1 and a molecular weight of 215.25 .
Molecular Structure Analysis
The molecular structure of this compound involves a carbazole unit that is not planar. The dihedral angle between the benzene ring and the pyrrole ring is 1.69 (6)° . The cyclohexene ring adopts an envelope conformation .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 215.25 . The physical and chemical properties of related compounds such as 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one include a melting point of 224-226°C, a predicted boiling point of 386.3±11.0 °C, and a predicted density of 1.275±0.06 g/cm3 .Applications De Recherche Scientifique
Photophysical Characterization : A study by Ghosh et al. (2013) synthesized derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, closely related to 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one, and carried out comprehensive photophysical characterizations. These compounds displayed sensitivity to solvent polarity, particularly in their excited state, which was analyzed through steady-state and time-resolved fluorescence experiments. This research provides valuable insights into the photophysical behaviors of carbazole derivatives (Ghosh, Mitra, Saha, & Basu, 2013).
Antitumor Activity : Murali et al. (2017) synthesized hetero annulated carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrating significant in vitro antitumor activity. The compounds, including a novel pyrimido[4,5-a]carbazole, exhibited selective growth inhibition on specific cancer cell lines, indicating the potential of these derivatives as therapeutic agents in cancer treatment (Murali, Sparkes, & Prasad, 2017).
Application in Solar Cells : Degbia et al. (2014) explored the synthesis of new organic hole transporting materials based on 9H-carbazole derivatives for use in solid-state dye sensitizer solar cells (DSSCs). The study highlighted the positive influence of methoxy groups on the photovoltaic conversion efficiency, showcasing the relevance of this compound derivatives in renewable energy technologies (Degbia, Schmaltz, Bouclé, Gražulevičius, & Tran‐van, 2014).
Bacterial Biotransformation : A study by Waldau et al. (2009) investigated the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole and its derivatives by Ralstonia sp. strain SBUG 290. This research contributes to understanding the microbial metabolism of carbazole derivatives, with implications for environmental and pharmaceutical applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Antibacterial Activity : Khan et al. (2021) synthesized a donor-π-acceptor chromophore from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one and 9-ethyl-9H-carbazole-3-carbaldehyde, demonstrating its potential antibacterial activity. This suggests that carbazole derivatives, similar to this compound, could be explored further for antibacterial properties (Khan, Ullah, Syed, Alimuddin, Almalki, Kumar, Obaid, Alsharif, Alfaifi, & Parveen, 2021).
Orientations Futures
The future directions of research on 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one and related compounds are promising. For instance, new ligands able to discriminate among the three subtypes of alpha1-adrenergic receptors (alpha1A-AR, alpha1B-AR, and alpha1D-AR) are being developed using a series of new 1,2,3,9-tetrahydro-4H-carbazol-4-ones . Additionally, compounds with the carbazole unit have shown potential for the development of antinociceptive drugs .
Propriétés
IUPAC Name |
6-methoxy-1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-8-5-6-10-9(7-8)13-11(14-10)3-2-4-12(13)15/h5-7,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIONPYATGROVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570116 | |
| Record name | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35556-81-1 | |
| Record name | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


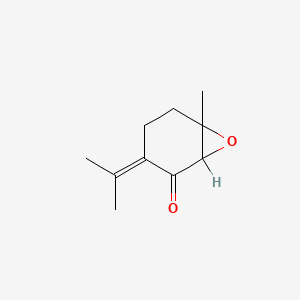
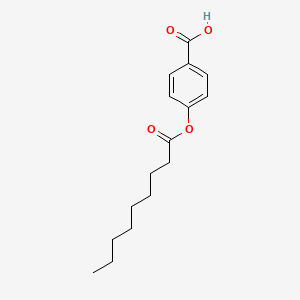

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3051637.png)
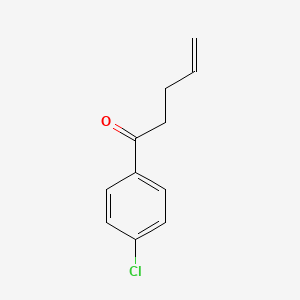

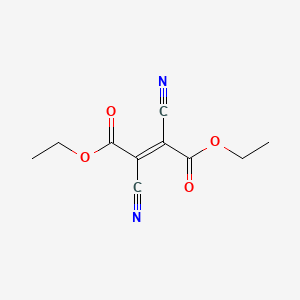
![Pyridine, 2-[(ethylthio)methyl]-](/img/structure/B3051646.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine](/img/structure/B3051649.png)


